(E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-14-2-4-15(5-3-14)7-11-25(22,23)21-12-17-18(20-9-8-19-17)16-6-10-24-13-16/h2-11,13,21H,12H2,1H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPINSNTOPDODU-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: Starting with a suitable precursor, the pyrazine ring is synthesized through cyclization reactions.
Introduction of the Thiophene Group: The thiophene group is introduced via a substitution reaction, often using thiophene derivatives and appropriate catalysts.
Attachment of the Tolyl Group: The tolyl group is attached to the ethenesulfonamide moiety through a coupling reaction, such as a Suzuki or Heck coupling.
Final Assembly: The final compound is assembled by linking the pyrazine-thiophene intermediate with the tolyl-ethenesulfonamide moiety under specific reaction conditions, such as the use of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Researchers may study its effects on specific enzymes, receptors, or cellular pathways to identify potential medical applications.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
A. Core Functional Groups
- Sulfonamide vs. This contrasts with L2 (amide) and patent acetamides, which may exhibit reduced ionization under physiological conditions .
Ethenesulfonamide vs. Acrylamide :
The (E)-configured ethenesulfonamide in the target introduces rigidity and planar geometry, whereas L2’s acrylamide allows rotational flexibility. This could influence binding kinetics in enzyme inhibition .
B. Aromatic Systems
- Pyrazine-Thiophene Hybrid vs. The thiophene’s sulfur atom may also participate in hydrophobic or van der Waals interactions .
Benzothiazole vs. Thiophene-Pyrazine :
Patent benzothiazole derivatives lack the pyrazine-thiophene motif but incorporate electron-withdrawing CF3 groups, which may improve metabolic stability compared to the target’s electron-rich thiophene .
Implications for Bioactivity
While biological data for the target compound is absent in the provided evidence, structural comparisons suggest:
- The thiophene-pyrazine system could target kinases or GPCRs with preference for heteroaromatic recognition motifs.
- In contrast, L2’s neuroprotective effects may arise from its trimethylpyrazine-acrylamide scaffold, which balances lipophilicity and hydrogen-bonding capacity .
Biological Activity
(E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a synthetic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes thiophene and pyrazine moieties, which are known to contribute to its biological activity. The molecular formula is , with a molecular weight of 302.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₄O₂S |
| Molecular Weight | 302.35 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
Antinociceptive Effects
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antinociceptive effects. For instance, in a mouse model of neuropathic pain induced by oxaliplatin, these compounds demonstrated pain-relieving properties without affecting motor coordination . The mechanism appears to involve modulation of nicotinic acetylcholine receptors (nAChRs), particularly enhancing activity at the α7 nAChR subtype.
The primary mechanism of action involves the interaction with nAChRs, which play a critical role in pain modulation. The compound enhances the activity of α7 nAChRs while having minimal effects on voltage-gated calcium channels. This selective activation may lead to reduced pain perception without the side effects commonly associated with broader analgesic treatments .
Study on Pain Models
In a controlled study, this compound was tested alongside other derivatives in a mouse model designed to mimic chemotherapy-induced neuropathic pain. The results showed that the compound significantly reduced pain scores compared to controls, highlighting its potential as an analgesic agent .
Pharmacological Characterization
Further pharmacological characterization revealed that this compound could modulate neurotransmitter release through its action on nAChRs. Electrophysiological techniques were employed to assess its effects on ion channel activity, confirming that it enhances α7 nAChR-mediated currents while not significantly altering other channels involved in nociception .
Summary of Findings
| Study Focus | Key Findings |
|---|---|
| Antinociceptive Activity | Significant pain relief in neuropathic models |
| Mechanism | Modulation of α7 nAChRs |
| Electrophysiology | Enhanced currents at α7 nAChRs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
